molecular formula C9H15N2+ B157562 N-(2-aminoethyl)-N-methylaniline CAS No. 1664-39-7

N-(2-aminoethyl)-N-methylaniline

Cat. No.: B157562
CAS No.: 1664-39-7
M. Wt: 151.23 g/mol
InChI Key: GCGMQDJOIHALPF-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-methylaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline group substituted with an N-methyl and an N-(2-aminoethyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Alkylation: One common method for synthesizing N-(2-aminoethyl)-N-methylaniline involves the reductive alkylation of aniline with formaldehyde and methylamine. The reaction typically proceeds in the presence of a reducing agent such as sodium cyanoborohydride.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of N-methylaniline with ethylene oxide, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-aminoethyl)-N-methylaniline can undergo oxidation reactions, typically forming quinone imine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form N-(2-aminoethyl)-N-methylcyclohexylamine using hydrogenation catalysts such as palladium on carbon.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the amino groups direct the substitution to the ortho and para positions. Common reagents include halogens and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine), sulfonating agents (e.g., sulfuric acid).

Major Products:

    Oxidation: Quinone imine derivatives.

    Reduction: N-(2-aminoethyl)-N-methylcyclohexylamine.

    Substitution: Halogenated or sulfonated derivatives of this compound.

Scientific Research Applications

Chemistry: N-(2-aminoethyl)-N-methylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the interactions of aromatic amines with biological macromolecules. It serves as a model compound for investigating the metabolism and toxicity of aromatic amines.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features allow for the exploration of structure-activity relationships in drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including corrosion inhibitors, surfactants, and rubber additives. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, its aromatic structure allows for π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

    N-(2-aminoethyl)-N-methylbenzylamine: Similar in structure but with a benzyl group instead of an aniline group.

    N-(2-aminoethyl)-N-methylpiperazine: Contains a piperazine ring instead of an aniline group.

    N-(2-aminoethyl)-N-methylcyclohexylamine: Contains a cyclohexyl group instead of an aniline group.

Uniqueness: N-(2-aminoethyl)-N-methylaniline is unique due to its combination of aniline and N-methyl-N-(2-aminoethyl) groups, which confer specific reactivity and interaction profiles. This uniqueness makes it particularly valuable in applications requiring specific aromatic amine functionalities.

Properties

IUPAC Name

N'-methyl-N'-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGMQDJOIHALPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-39-7
Record name N-(2-aminoethyl)-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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